

# what is the structure of 2-Bromoethyl chloroformate

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## Compound of Interest

Compound Name: *2-Bromoethyl chloroformate*

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An In-Depth Technical Guide to the Structure, Reactivity, and Application of **2-Bromoethyl Chloroformate**

## Abstract

**2-Bromoethyl chloroformate** ( $C_3H_4BrClO_2$ ) is a bifunctional electrophilic reagent of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its structure incorporates two distinct reactive centers: a highly electrophilic chloroformate moiety and a primary alkyl bromide. This unique combination allows for its use in a range of applications, from the straightforward protection of amines and alcohols to more complex synthetic strategies involving sequential or intramolecular reactions. This guide provides a comprehensive technical overview of its chemical properties, core reactivity, detailed experimental protocols for its principal applications, and a critical evaluation of its putative biological activity.

## Core Molecular Structure and Physicochemical Properties

**2-Bromoethyl chloroformate** is a dense, colorless to pale yellow liquid. The molecule's reactivity is dictated by the electronic properties of its functional groups. The chloroformate group is an acyl chloride derivative, rendering the carbonyl carbon highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent oxygen and chlorine atoms

enhances this electrophilicity. Concurrently, the bromoethyl group provides a classic electrophilic site for  $S_N2$ -type substitution reactions.

A summary of its key identifiers and properties is presented below.

Property	Value	Citation(s)
IUPAC Name	2-bromoethyl carbonochloridate	<a href="#">[1]</a>
CAS Number	4801-27-8	<a href="#">[1]</a>
Molecular Formula	$C_3H_4BrClO_2$	<a href="#">[1]</a>
Molecular Weight	187.42 g/mol	<a href="#">[1]</a>
Appearance	Liquid	
Density	1.749 g/mL at 25 °C	<a href="#">[2]</a>
Boiling Point	67-68 °C at 11 mmHg	<a href="#">[2]</a>
Refractive Index	$n_{20/D} 1.478$	<a href="#">[2]</a>
SMILES	<chem>C(CBr)OC(=O)Cl</chem>	<a href="#">[1]</a>
InChIKey	ZLCKDYMZBZNBMJ- UHFFFAOYSA-N	<a href="#">[1]</a>

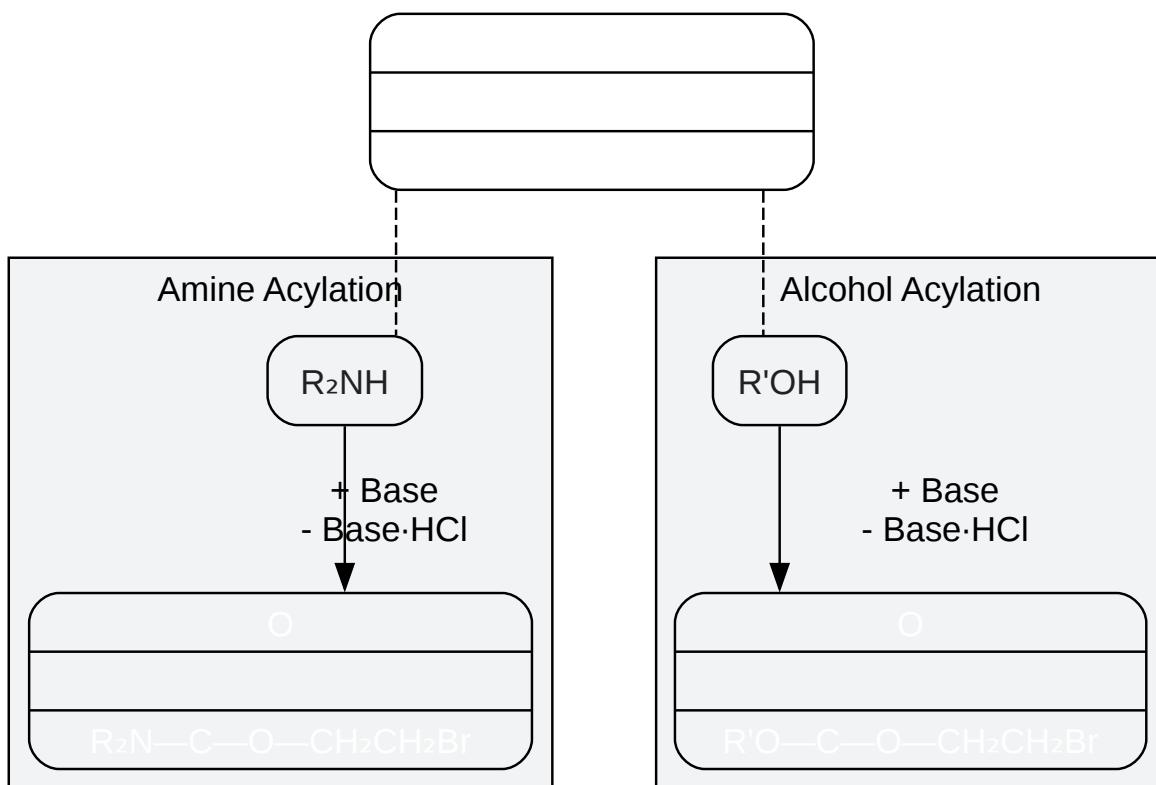
## Fundamental Reactivity and Mechanistic Considerations

The utility of **2-bromoethyl chloroformate** stems from its dual reactivity, which can be harnessed in a controlled manner.

### The Chloroformate Moiety: Reaction with Nucleophiles

The primary reaction of the chloroformate group is acylation of nucleophiles. This reaction is rapid and typically exothermic.

- Reaction with Amines: Primary and secondary amines readily attack the carbonyl carbon to form stable carbamate derivatives, releasing HCl as a byproduct.<sup>[3]</sup> This is the most common application, particularly for the protection of amine functionalities during multi-step syntheses. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or an inorganic base like K<sub>2</sub>CO<sub>3</sub>) to scavenge the generated HCl.
- Reaction with Alcohols: Alcohols react similarly to form carbonate esters. This reaction may require a stronger base or catalyst compared to aminolysis.

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**Diagram 1:** General reactivity of **2-Bromoethyl Chloroformate** with nucleophiles.

## The 2-Bromoethyl Moiety: A Handle for Further Functionalization

The terminal bromide serves as a good leaving group in  $S_N2$  reactions. This allows for the introduction of a second nucleophile or for intramolecular cyclization after the chloroformate has reacted. For instance, reaction with an amino alcohol can first form a carbamate, followed by a base-induced intramolecular cyclization to yield a substituted N-carboxy-oxazolidine. This bifunctionality is a key feature for synthetic strategists, enabling the construction of heterocyclic systems.<sup>[1][4]</sup>

## Applications in Chemical Synthesis

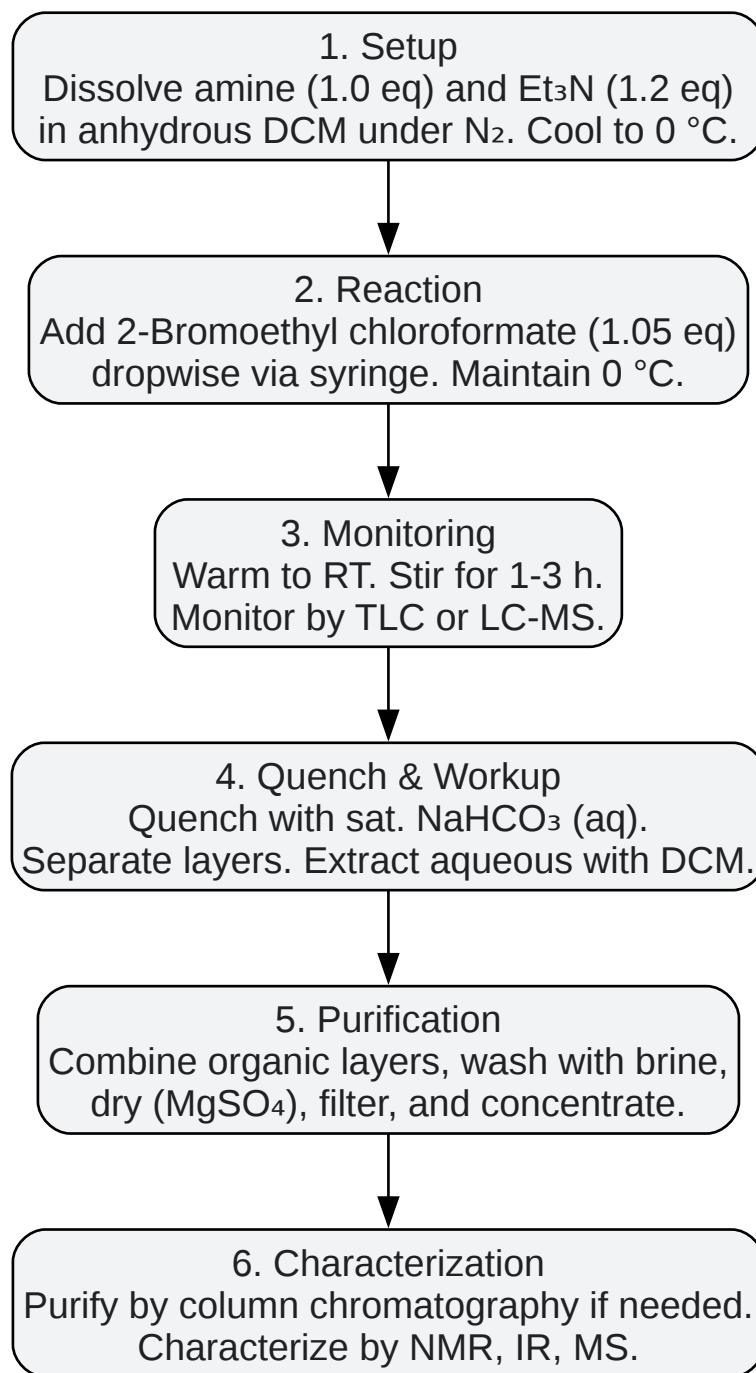
### Protocol: Protection of Amines as 2-Bromoethyl Carbamates

This protocol describes a general procedure for the protection of a primary or secondary amine. The resulting carbamate is stable to a range of conditions, while the bromoethyl group remains available for subsequent transformations. The causality behind this protocol lies in the rapid and high-yield acylation of the nucleophilic amine by the highly electrophilic chloroformate, driven to completion by an acid scavenger.

#### Materials:

- Amine (1.0 equiv)
- **2-Bromoethyl chloroformate** (1.05-1.1 equiv)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Non-nucleophilic base (e.g., Triethylamine,  $Et_3N$ , 1.2 equiv)
- Saturated aqueous  $NaHCO_3$  solution
- Brine (saturated aqueous  $NaCl$  solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )

#### Experimental Workflow:



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**Diagram 2:** Workflow for a typical amine protection protocol.

Step-by-Step Procedure:

- Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM (approx. 0.2 M

concentration). Cool the solution to 0 °C in an ice-water bath.

- Causality: Anhydrous conditions prevent hydrolysis of the chloroformate. The base is essential to neutralize the HCl formed, preventing protonation of the starting amine (which would render it non-nucleophilic) and promoting the reaction to completion. Cooling mitigates the exothermic nature of the reaction.
- Addition: Add **2-bromoethyl chloroformate** (1.05 equiv) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
  - Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine.
- Workup: Quench the reaction by adding saturated aqueous NaHCO<sub>3</sub> solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
- Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by silica gel column chromatography if necessary.

## Application: N-Dealkylation of Tertiary Amines (Modified von Braun Reaction)

Chloroformate reagents are widely used as superior alternatives to the toxic cyanogen bromide in the von Braun reaction for the N-dealkylation of tertiary amines.<sup>[5][6]</sup> The reaction proceeds in two stages: (1) reaction of the tertiary amine with the chloroformate to form a quaternary ammonium salt, which rapidly fragments to form a carbamate and an alkyl halide, and (2) hydrolysis or reduction of the stable carbamate intermediate to liberate the secondary amine.

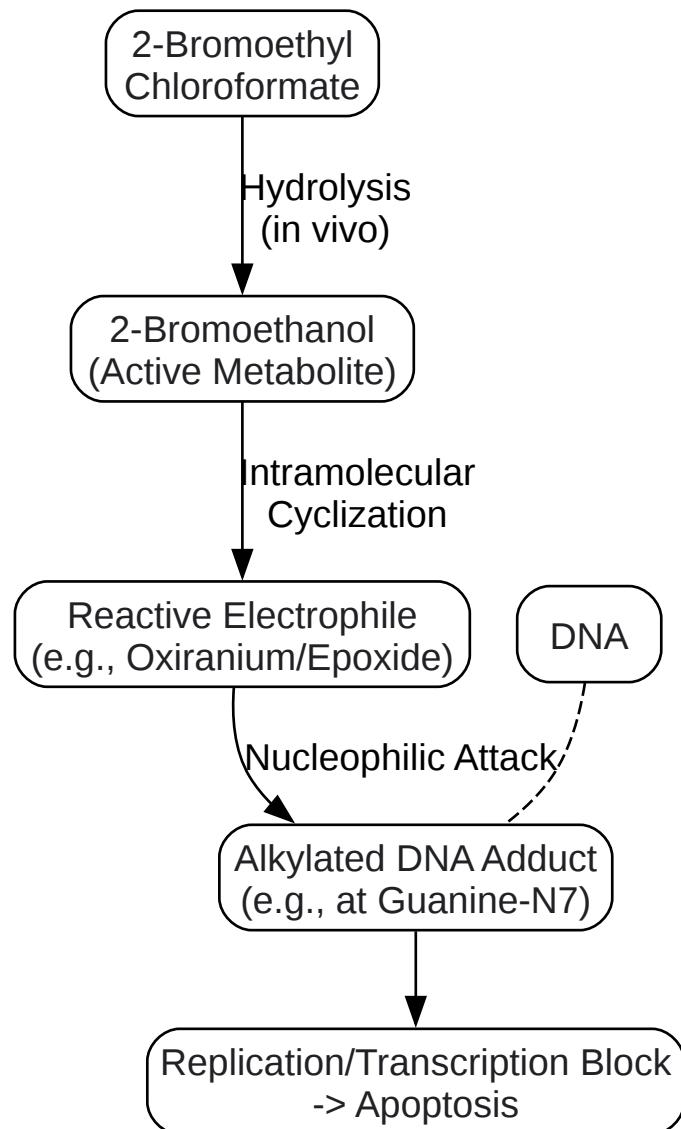
**Diagram 3:** Two-stage process for N-dealkylation using a chloroformate reagent.

This method is particularly valuable in pharmaceutical chemistry for synthesizing metabolites or modifying complex alkaloids.<sup>[6]</sup> The choice of the alkyl group on the chloroformate can influence the ease of the final deprotection step.

## Role in Drug Development: The Antitumor Prodrug Hypothesis

Some commercial suppliers describe **2-bromoethyl chloroformate** as a potent antitumor compound that acts as a prodrug, being activated by hydrolysis to 2-bromoethanol, which then inhibits DNA synthesis.<sup>[7]</sup> While direct, peer-reviewed evidence for this specific agent is scarce, the underlying chemical principle is well-established in oncology. Many potent chemotherapeutics, such as nitrogen mustards, are bifunctional 2-haloethyl compounds.<sup>[8]</sup> Their mechanism of action involves intramolecular cyclization to form highly reactive, strained aziridinium ions, which are potent electrophiles that alkylate nucleophilic sites on DNA, particularly the N7 position of guanine.<sup>[8]</sup> This leads to DNA damage, cross-linking, and ultimately, apoptosis in rapidly dividing cancer cells.<sup>[9]</sup>

It is plausible that **2-bromoethyl chloroformate** or its hydrolysis product could act similarly, forming a reactive electrophile that alkylates DNA. However, this remains a proposed mechanism based on analogy rather than direct experimental validation for this specific molecule.



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**Diagram 4:** Plausible bioactivation and DNA alkylation mechanism for 2-bromoethyl derivatives.

## Analytical and Spectroscopic Characterization

Confirming the structure and purity of **2-bromoethyl chloroformate** and its derivatives is critical. The following table summarizes the expected spectroscopic signatures.

Technique	Expected Features
<sup>1</sup> H NMR	Two triplets, each integrating to 2H. The triplet for -CH <sub>2</sub> -Br is expected around $\delta$ 3.5-3.7 ppm. The triplet for -O-CH <sub>2</sub> - is shifted further downfield due to the adjacent oxygen and chloroformate group, expected around $\delta$ 4.6-4.8 ppm. The coupling constant (J) should be ~6-7 Hz.
<sup>13</sup> C NMR	Three distinct signals: The carbon of the -CH <sub>2</sub> -Br group (~30-35 ppm), the carbon of the -O-CH <sub>2</sub> - group (~70-75 ppm), and the highly deshielded carbonyl carbon of the chloroformate (~150-155 ppm).
IR	A very strong, characteristic C=O stretch for the acyl chloride (chloroformate) group, typically appearing at a high wavenumber, around 1775-1800 cm <sup>-1</sup> . A C-O stretch around 1150-1200 cm <sup>-1</sup> . C-Br and C-Cl stretches in the fingerprint region.

## Safety, Handling, and Disposal

**WARNING: 2-Bromoethyl chloroformate** is a highly reactive, corrosive, and toxic compound. It is water-reactive and a lachrymator. Strict safety protocols must be followed.

- Hazard Statements: H314 - Causes severe skin burns and eye damage.[\[1\]](#)
- Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (butyl rubber or laminate), and chemical splash goggles with a full-face shield.
- Handling: Use only under an inert atmosphere (N<sub>2</sub> or Ar) with dry glassware and solvents to prevent decomposition. Avoid inhalation of vapors and any contact with skin or eyes.

- Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area, typically refrigerated at 2-8 °C.
- Spills and Disposal: Small spills can be absorbed with an inert material (e.g., vermiculite, dry sand). The reagent and any contaminated materials must be quenched carefully before disposal. A recommended quenching procedure is the slow, cautious addition of the material to a stirred, cold (ice bath) solution of sodium hydroxide or sodium carbonate in a compatible solvent mixture (e.g., water/ethanol). This process is highly exothermic and liberates gas; it must be performed slowly in the fume hood. Dispose of all waste in accordance with institutional and local regulations.

## Conclusion

**2-Bromoethyl chloroformate** is a versatile and powerful synthetic tool. Its value lies in its predictable bifunctionality, allowing for the stable protection of nucleophilic groups while retaining a reactive handle for subsequent  $S_n2$  chemistry. While its application in N-dealkylation is well-contextualized by modern von Braun-type reactions, its potential as a targeted antitumor agent, though mechanistically plausible, requires further empirical validation. For the synthetic chemist, a thorough understanding of its reactivity and stringent adherence to safety protocols are paramount to leveraging its full potential in the design and execution of complex molecular architectures.

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